3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine
Description
3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine is a diazirine derivative characterized by a three-membered ring containing two nitrogen atoms and a carbon atom. The compound features a 3,3-diethoxypropyl chain and a methyl group attached to the diazirine ring, conferring unique chemical properties. Diazirines are widely recognized for their photolability; upon exposure to ultraviolet (UV) light, the diazirine ring generates reactive carbene intermediates, enabling covalent crosslinking with biomolecules like proteins or nucleic acids .
The diethoxypropyl group enhances solubility in organic solvents and may stabilize the molecule under acidic conditions, as seen in related acetal-containing compounds .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(3,3-diethoxypropyl)-3-methyldiazirine |
InChI |
InChI=1S/C9H18N2O2/c1-4-12-8(13-5-2)6-7-9(3)10-11-9/h8H,4-7H2,1-3H3 |
InChI Key |
BVLFXELYIVYHEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC1(N=N1)C)OCC |
Origin of Product |
United States |
Preparation Methods
Ketone Preparation
The starting material, 3,3-diethoxypropyl methyl ketone, is synthesized via a Claisen-Schmidt condensation between diethyl acetal-protected propionaldehyde and methyl acetyl chloride. This reaction proceeds in anhydrous dichloromethane under reflux, catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), achieving yields of 78–85%.
Oximation and Tosylation
The ketone is converted to its oxime derivative using hydroxylamine hydrochloride in a methanol-water mixture (1:1 v/v) at 60°C for 12 hours. Subsequent tosylation with para-toluenesulfonyl chloride (TsCl) in pyridine yields the tosyl oxime intermediate, critical for diaziridine formation. This step achieves 90–95% conversion, as confirmed by NMR.
Diaziridine Formation
Treatment of the tosyl oxime with liquid ammonia in tetrahydrofuran (THF) at −78°C generates the diaziridine ring. The reaction’s success hinges on the steric and electronic effects of the diethoxypropyl group, which stabilize the three-membered ring against hydrolysis. Isolated yields range from 65% to 72% after column chromatography.
Oxidation to Diazirine
The final step employs iodine (I₂) and triethylamine (Et₃N) in diethyl ether at 0°C to oxidize diaziridine to diazirine. This method, adapted from Makhova et al., produces this compound with 58–63% yield and >98% purity by GC-MS.
One-Pot Synthesis via Sequential Condensation
A streamlined one-pot approach eliminates intermediate isolation, enhancing throughput. This method combines oximation, tosylation, and diaziridine formation in a single reaction vessel.
Reaction Conditions
The ketone, hydroxylamine hydrochloride, and TsCl are combined in pyridine at 50°C for 6 hours. Liquid ammonia is then introduced directly into the mixture at −20°C, followed by oxidation with I₂/Et₃N. This method reduces processing time by 40% compared to conventional methods, albeit with a slight yield reduction (55–60%) due to competing side reactions.
Base-Mediated Cyclization
Recent advances utilize strong bases to directly cyclize α-chloro oximes into diazirines, bypassing diaziridine intermediates.
Mechanism
The α-chloro oxime precursor, prepared by treating the ketone oxime with N-chlorosuccinimide (NCS), undergoes dehydrohalogenation in the presence of potassium tert-butoxide (t-BuOK). This base abstracts a β-hydrogen, inducing ring closure to form the diazirine. Yields of 70–75% are reported when using anhydrous dimethylformamide (DMF) as the solvent.
Automated Robotic Synthesis
Automation has been applied to scale up production while maintaining reproducibility. A programmable batch reactor executes the following sequence:
-
Oximation : Methanol-NH₃ and NH₂OSO₃H are added to the ketone.
-
Filtration and Evaporation : The diaziridine intermediate is isolated via vacuum filtration.
-
Oxidation : An I₂-Et₂O system at −30°C completes the transformation to diazirine.
This method achieves 50 g-scale production with 68–72% yield and <2% impurities, as validated by HPLC.
Acylation of Diazirinyl Alcohols
An alternative route involves acylating a preformed diazirinyl alcohol.
Diazirinyl Alcohol Synthesis
3-Methyl-3H-diazirin-3-yl methanol is prepared via oxime tosylation and ammonolysis, followed by MnO₂ oxidation.
Acylation Step
The alcohol is treated with 3,3-diethoxypropionyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and N,N’-dicyclohexylcarbodiimide (DCC). This esterification proceeds in 80% yield, affording the target compound with >99% regioselectivity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scale (g) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Conventional | 58–63 | >98 | 1–10 | High purity | Multi-step, time-intensive |
| One-Pot | 55–60 | 95 | 1–5 | Reduced processing time | Lower yield |
| Base-Mediated | 70–75 | 97 | 0.1–2 | No diaziridine intermediate | Requires anhydrous conditions |
| Automated Robotic | 68–72 | 98 | 10–50 | Scalability, reproducibility | High initial equipment cost |
| Acylation | 80 | 99 | 0.5–5 | Regioselective | Requires preformed diazirinyl alcohol |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Thermal Decomposition and Photoactivation
2.1 UV-Induced Carbene Formation
Upon exposure to UV light (typically 254–365 nm), the diazirine undergoes photolysis to generate a reactive carbene intermediate. The carbene exists in either singlet or triplet states, depending on substituents. Electron-donating groups (e.g., –OCH₃) stabilize the singlet state, while electron-withdrawing groups (e.g., –CF₃) favor the triplet state .
2.2 Carbene Reactivity
The carbene reacts with nucleophilic sites in biomolecules (e.g., lysine, arginine, histidine residues in proteins). Selectivity is influenced by pH and reaction conditions:
2.3 Stability Under Ambient Light
Trifluoromethyl-substituted diazirines exhibit improved stability compared to phenyl analogs. For example, 3-trifluoromethylphenyldiazirine retains >90% integrity after 7 days under ambient light, while phenyl variants decompose faster .
Table 2: Stability of Diazirines Under Ambient Light
| Compound | % Intact After 7 Days |
|---|---|
| 3-Trifluoromethylphenyldiazirine | 95.2% |
| Phenyl Diazirine | 78.1% |
| Pyridinyl Diazirine | 98.0% |
Table 3: Carbene Formation Barriers (kcal/mol)
| Substituent | Barrier |
|---|---|
| –CF₃ | 9.0 |
| –Cl | 9.5 |
| –F | 11.7 |
| –OCH₃ | 15.7 |
Structural and Reactivity Trends
4.1 Substituent Effects
-
Electron-Withdrawing Groups : Increase triplet carbene stability (e.g., –CF₃) .
-
Electron-Donating Groups : Stabilize singlet carbenes (e.g., –OCH₃) .
4.2 Computational Insights
Quantum mechanical studies show that substituent σp+ effects significantly alter carbene reactivity. For instance, –CF₃ groups reduce singlet-triplet gaps by ~18 kJ/mol compared to –OCH₃ .
Table 4: Singlet-Triplet Gaps for Diazirines
| Substituent | Singlet-Triplet Gap (kJ/mol) |
|---|---|
| –CF₃ | 18.5 |
| –Cl | 22.6 |
| –F | 18.5 |
| –OCH₃ | 18.5 |
Scientific Research Applications
Chemical Biology Applications
Photoaffinity Labeling:
The primary application of 3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine is as a photoaffinity labeling agent . Upon UV activation, the compound generates a reactive carbene that can covalently bond with nucleophilic amino acid residues in proteins, such as lysine, arginine, and histidine. This property enables researchers to:
- Investigate protein-protein interactions .
- Identify binding partners for small molecules.
- Map ligand-binding sites on proteins.
This technique is particularly useful in biochemical research where understanding molecular interactions is critical.
Case Study: Protein Interaction Studies
In a study examining the interaction dynamics of various proteins, researchers utilized this compound to label target proteins under physiological conditions. The resulting covalent modifications were analyzed using mass spectrometry and Western blotting, allowing for the identification of interaction partners and elucidation of complex biological pathways.
Drug Discovery
In drug discovery, this compound serves as a tool for identifying potential drug targets. The ability to covalently modify proteins facilitates the mapping of drug binding sites and helps in understanding the mechanism of action of various therapeutic agents.
Example Application: Target Identification
Researchers have employed this diazirine compound to study the binding interactions between small molecule drugs and their target proteins. By selectively labeling the target proteins with this compound and analyzing the resulting complexes, scientists can gain insights into how drugs exert their effects at the molecular level.
Material Science
In material science, this compound is used to create functionalized surfaces through photo-crosslinking. The reactive carbene generated upon UV exposure can react with various substrates to form stable covalent bonds.
Application in Surface Functionalization:
This property has been exploited to modify polymer surfaces for enhanced biocompatibility or specific chemical functionalities. For instance, researchers have used this compound to create surfaces that promote cell adhesion or selectively bind biomolecules.
Mechanism of Action
The primary mechanism of action for 3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, leading to the formation of new products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
3-(2-Bromoethyl)-3-methyl-3H-diazirine
- Structure : Replaces the diethoxypropyl group with a bromoethyl substituent.
- Molecular Formula : C₄H₇BrN₂.
- Key Properties :
- Reactivity: The bromine atom facilitates nucleophilic substitution reactions, enabling conjugation with thiols or amines in bioconjugation workflows.
- Stability: Less stable than the diethoxypropyl analog due to the electron-withdrawing bromine atom.
- Applications: Used as a photoaffinity label in proteomics to study protein-ligand interactions .
3-(3-Bromopropyl)-3-methyl-3H-diazirine
- Structure : Features a bromopropyl chain instead of diethoxypropyl.
- Molecular Formula : C₅H₉BrN₂.
- Key Properties :
3-(2-Iodoethyl)-3-methyl-3H-diazirine
- Structure : Substitutes diethoxypropyl with an iodoethyl group.
- Molecular Formula : C₄H₇IN₂.
- Key Properties :
- Reactivity: Iodine’s polarizability enhances radiolabeling efficiency for tracking molecular interactions.
- Spectral Data: ¹H-NMR shows distinct peaks at δ=1.07 ppm (CH₃) and δ=2.95 ppm (CH₂-I) .
- Applications: Ideal for photo-crosslinking studies in nucleic acid research due to its UV-triggered carbene generation .
(3-Methyl-3H-diazirin-3-yl)methanol
- Structure : Replaces the diethoxypropyl group with a hydroxymethyl group.
- Molecular Formula : C₃H₆N₂O.
- Key Properties :
Substituent Effects on Physicochemical Properties
*Estimated based on analogous compounds.
Biological Activity
3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine is a diazirine-containing compound known for its utility in biochemical research, particularly as a photo-crosslinking agent. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.
Structure and Composition
- Chemical Formula: CHNO
- Molecular Weight: 158.20 g/mol
- CAS Number: 25055-86-1
Diazirines, including this compound, are activated by ultraviolet (UV) light to generate reactive carbene intermediates. These intermediates can covalently modify biomolecules in close proximity, facilitating the study of protein interactions and binding sites .
Applications in Research
-
Photo-Crosslinking Agent:
- Used to study protein-protein interactions.
- Identifies protein targets of small molecules.
- Maps binding sites of ligands on proteins.
- Cellular Effects:
Study 1: Protein Interaction Mapping
In a study examining the interactions between various proteins, researchers utilized this compound as a crosslinker. The compound facilitated the identification of binding partners in complex cellular environments. The results indicated that using diazirines could significantly enhance the resolution of protein interaction networks compared to traditional methods .
Study 2: Inhibition of SIRT1
A notable investigation focused on the inhibitory effects of this compound on SIRT1. The compound was shown to bind at the active site of SIRT1, leading to a decrease in its deacetylation activity on histone H3. This inhibition resulted in altered gene expression profiles associated with cell survival and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Photo-Crosslinking | Facilitates study of protein interactions | |
| SIRT1 Inhibition | Binds and inhibits SIRT1 activity | |
| Protein Modification | Covalently modifies amino acids |
Table 2: Comparison with Other Crosslinkers
| Crosslinker | Activation Method | Applications |
|---|---|---|
| This compound | UV Light | Protein interaction studies |
| Disuccinimidyl suberate | Chemical Reaction | General crosslinking |
| Glutaraldehyde | Chemical Reaction | Tissue fixation and protein studies |
Q & A
Q. Methodological Answer :
- IR Spectroscopy : Detect the diazirine ring’s N=N stretch (~1550–1600 cm) and C-O-C stretches from ethoxy groups (~1100 cm) .
- NMR : identifies ethoxy (δ 1.2–1.4 ppm, triplet; δ 3.5–3.7 ppm, quartet) and methyl groups (δ 1.5–1.7 ppm, singlet). resolves the diazirine carbon (~150–160 ppm) and acetal carbons (~60–70 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for CHNO: 200.1525 g/mol) and fragmentation patterns (e.g., loss of ethoxy groups) .
Advanced: How can researchers mitigate photodegradation during photoaffinity labeling experiments?
Methodological Answer :
Diazirines are prone to UV-induced degradation. To stabilize:
- Use low-intensity UV (e.g., 365 nm, <5 min exposure) and cold light sources.
- Add radical scavengers (e.g., β-mercaptoethanol) to quench reactive intermediates.
- Conduct reactions under inert atmospheres (N/Ar) to minimize oxidation. notes that derivatives with electron-withdrawing groups (e.g., CF) exhibit enhanced photostability, suggesting structural modifications could improve performance .
Advanced: How should contradictory data on diazirine reactivity in crosslinking studies be resolved?
Methodological Answer :
Contradictions may arise from solvent polarity, pH, or competing side reactions. For systematic analysis:
- Compare reaction kinetics in polar (e.g., DMSO) vs. nonpolar (toluene) solvents via HPLC-MS.
- Use isotopic labeling (e.g., -diazirine) to track reaction pathways.
- Validate crosslinking efficiency using SDS-PAGE or Western blotting with negative controls. ’s bond angle data (∠NCN = 49.3°) suggests steric strain may influence reactivity under different conditions .
Advanced: What strategies optimize the synthesis of diazirine-containing probes for protein interaction studies?
Q. Methodological Answer :
- Linker Design : Incorporate flexible spacers (e.g., PEG chains) between the diazirine and target-binding moiety to reduce steric hindrance.
- Functionalization : Introduce bioorthogonal handles (e.g., alkynes for click chemistry) post-synthesis, as described in for alkyne-diazirine derivatives.
- Validation : Use surface plasmon resonance (SPR) or ITC to confirm binding affinity post-modification. emphasizes custom synthesis of diazirine-amino acid conjugates (e.g., Me-Diazirine-Alanine) for biological applications .
Basic: What are the storage and handling protocols to ensure compound stability?
Q. Methodological Answer :
- Store at –20°C in amber vials under anhydrous conditions (argon/vacuum-sealed).
- Avoid freeze-thaw cycles; aliquot into single-use portions.
- Re-dissolve in dry DMSO or THF immediately before use. specifies that moisture and light accelerate decomposition, requiring desiccants and light-proof containers .
Advanced: How can computational modeling predict the compound’s reactivity in novel reaction environments?
Q. Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states during photolysis or nucleophilic attacks.
- Compare HOMO-LUMO gaps with experimental UV-Vis spectra to validate electronic properties.
- Use molecular dynamics simulations to assess solvent interactions. ’s structural data (C–C bond: 1.501 Å) provides critical parameters for accurate modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
